4(1H)-Quinolinone, 8-amino-2,3-dihydro-

Synthetic Chemistry Electrophilic Substitution Positional Selectivity

4(1H)-Quinolinone, 8-amino-2,3-dihydro- (CAS 50349-91-2) is a heterobicyclic building block belonging to the dihydroquinolinone class, characterized by a primary amine substituent at the 8-position of a partially saturated quinolin-4-one scaffold. With a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol, this compound is a critical synthetic intermediate, notably employed in the patented synthesis of 4,5-dihydro-imidazo[4,5,1-ij]quinolin-6-ones.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 50349-91-2
Cat. No. B3352663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(1H)-Quinolinone, 8-amino-2,3-dihydro-
CAS50349-91-2
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CNC2=C(C1=O)C=CC=C2N
InChIInChI=1S/C9H10N2O/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5,10H2
InChIKeyHQPFPBRBRITWKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4(1H)-Quinolinone, 8-amino-2,3-dihydro- (CAS 50349-91-2): Procurement-Grade Heterocyclic Intermediate for Medicinal Chemistry


4(1H)-Quinolinone, 8-amino-2,3-dihydro- (CAS 50349-91-2) is a heterobicyclic building block belonging to the dihydroquinolinone class, characterized by a primary amine substituent at the 8-position of a partially saturated quinolin-4-one scaffold [1]. With a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol, this compound is a critical synthetic intermediate, notably employed in the patented synthesis of 4,5-dihydro-imidazo[4,5,1-ij]quinolin-6-ones [2]. Its rigid, zero-rotatable-bond structure distinguishes it from flexible-chain analogs and underpins its specific reactivity profile in electrophilic substitution and cyclocondensation reactions [3].

Why 8-Amino-2,3-dihydroquinolin-4(1H)-one Cannot Be Replaced by Positional Isomers or Unsubstituted Analogs


The 8-amino positional isomer (CAS 50349-91-2) exhibits fundamentally different chemical reactivity and biological targeting compared to its 6-amino counterpart (CAS 1086397-91-2) and other dihydroquinolinone congeners. Although the 6-amino and 8-amino isomers share identical computed physicochemical properties (MW 162.19 g/mol, XLogP3 0.7, TPSA 55.1 Ų) [1], they are not interchangeable. In synthetic chemistry, 8-substituted dihydroquinolinones are unreactive in Mannich reactions that readily derivatize 6-substituted analogs, demonstrating a position-dependent blockade of electrophilic substitution [2]. In pharmacology, direct comparative studies reveal that 6-aminoquinoline derivatives exhibit significantly higher acetylcholinesterase (AChE) inhibition and in vivo memory retention than 8-amino derivatives, confirming that the amino group position dictates pharmacodynamic selectivity [3]. A procurement decision that treats these isomers as functional equivalents risks synthetic failure, inactive biological assay results, and wasted resources.

Quantitative Evidence Guide: Differentiated Performance of 8-Amino-2,3-dihydroquinolin-4(1H)-one vs. Comparators


Position-Specific Reactivity Blockade: 8-Amino Dihydroquinolinone vs. 6-Amino Isomer in Mannich Derivatization

In a direct head-to-head reactivity comparison reported in J. Chem. Soc., Perkin Trans. 1 (1972), 8-substituted 2,3-dihydroquinolin-4(1H)-ones were found to be completely unreactive toward Mannich bases, whereas 6-substituted analogs smoothly underwent derivatization to yield 1-(2-arenoylethyl) products. [1] This positional reactivity switch is critical for synthetic route design: the 8-amino compound is the preferred intermediate when protection of the 8-position from electrophilic attack is required, or when subsequent functionalization must occur exclusively at alternative sites on the quinolinone core. The 8-amino isomer therefore offers a unique selectivity advantage that the 6-amino isomer cannot replicate.

Synthetic Chemistry Electrophilic Substitution Positional Selectivity

Pharmacological Differentiation: Superior Cognition Enhancement by 6-Amino vs. 8-Amino Derivatives in Elevated Plus Maze Model

Piplani et al. (2011) conducted a direct head-to-head pharmacological evaluation of 6-amino and 8-aminoquinoline derivatives. The 6-aminoquinoline derivative 1c (6-(4-pyridyl)methylaminoquinoline oxalate) demonstrated 50% memory retention at 5 mg/kg and 75% retention at 10 mg/kg in the elevated plus maze test, accompanied by 71% inhibition of acetylcholinesterase (AChE) at 25 µM. [1] While the 8-amino derivatives were also synthesized and tested, they consistently exhibited lower memory retention scores and weaker AChE inhibition, confirming that the 8-amino position is pharmacologically inferior for AChE-mediated cognition enhancement. This study establishes that researchers targeting AChE inhibition for cognitive disorders should select the 6-amino scaffold; the 8-amino isomer is best reserved for alternative target pathways where its distinct electronic profile is advantageous.

Neuropharmacology Acetylcholinesterase Inhibition Structure-Activity Relationship

Exclusive Synthetic Utility: 8-Amino Isomer as Irreplaceable Intermediate for Imidazoquinolinone Pharmaceuticals

Patent WO2003103666A2 (Altana Pharma AG) explicitly discloses 2,3-dihydro-8-amino-1H-quinolin-4-one (intermediate A5) as the sole and irreplaceable precursor for constructing the 4,5-dihydro-imidazo[4,5,1-ij]quinolin-6-one pharmacophore. [1] The synthetic route proceeds via reduction of 8-nitro-2,3-dihydro-1H-quinolin-4-one (A6) to the 8-amino intermediate, followed by condensation with formyl-substituted aryl or cyclopropyl esters to form Schiff base intermediates A4 and A3, respectively. The cyclization step that generates the characteristic imidazo ring system is geometrically dependent on the amino group being at the 8-position; the 6-amino isomer cannot undergo this annulation. No alternative intermediate or synthetic pathway is described in the patent for achieving this core structure. For organizations pursuing imidazoquinolinone-based drug candidates (originally developed as hypotensive and PARP-inhibitory agents), the 8-amino-2,3-dihydroquinolin-4(1H)-one is a mandatory procurement item with no substitutable equivalent.

Medicinal Chemistry Patent Synthesis Heterocyclic Drug Intermediates

Conformational Rigidity Advantage: Zero Rotatable Bonds vs. Flexible-Chain 8-Aminoquinoline Analogs

The 8-amino-2,3-dihydroquinolin-4(1H)-one scaffold possesses zero rotatable bonds (confirmed by PubChem computed properties: Rotatable Bond Count = 0) [1], rendering it among the most conformationally constrained small-molecule building blocks in its class. By contrast, commonly explored 8-aminoquinoline analogs with alkylamino side chains (e.g., 8-[(4-aminopentyl)amino]quinoline derivatives) possess 7 or more rotatable bonds, introducing substantial entropic penalties upon protein binding and reducing crystallographic resolution. This absolute conformational rigidity translates into higher binding affinity predictability, improved electron density map quality in co-crystallization studies, and reduced off-target promiscuity due to a pre-organized binding conformation. While not a direct bioactivity comparator, this property is a critical procurement criterion for structural biology and fragment-based drug design (FBDD) programs.

Structural Biology Crystallography Ligand Design

Optimal Procurement Scenarios for 8-Amino-2,3-dihydroquinolin-4(1H)-one Based on Differentiated Evidence


Synthesis of Imidazoquinolinone Pharmacophores for PARP or Hypotensive Drug Discovery

Procurement is mandatory for any medicinal chemistry program following the Altana Pharma AG patent route (WO2003103666) to 4,5-dihydro-imidazo[4,5,1-ij]quinolin-6-ones. The 8-amino group is geometrically positioned to undergo Schiff base condensation with formyl-substituted aromatic or cyclopropyl esters, a step that cannot be replicated by the 6-amino isomer or other dihydroquinolinone analogs. [1] Purchasing the 6-amino isomer for this application would result in a synthetic dead-end with total loss of the invested reaction materials. Suppliers offering ≥98% purity (e.g., Chemscene, Leyan) are validated sources for this patented intermediate.

Orthogonal Protection Strategies in Multi-Step Quinolinone Functionalization

The documented unreactivity of 8-substituted dihydroquinolinones toward Mannich bases [1] makes this compound an ideal core scaffold when the 8-amino group is intended as a latent or inert functionality during early-stage derivatization at the 6-position or the nitrogen atom. Researchers can exploit this built-in positional selectivity to install functional handles elsewhere on the ring system without protecting the 8-amino group, simplifying synthetic routes and improving overall yield. This strategy is not available with the 6-amino isomer, which would react under the same conditions.

Fragment-Based Drug Design and Crystallography Requiring Conformationally Rigid Amino-Heterocycles

With zero rotatable bonds and a compact molecular weight of 162.19 g/mol, 8-amino-2,3-dihydroquinolin-4(1H)-one is a rule-of-three compliant fragment optimal for crystallographic fragment screening. Its absolute rigidity eliminates conformational disorder in electron density maps, yielding higher resolution co-crystal structures compared to fragments bearing flexible alkylamino chains. [1] Procurement of this specific isomer over flexible-chain 8-aminoquinolines is recommended for any structural biology group prioritizing binding-mode clarity and high-throughput crystallography pipelines.

Negative Control or Selectivity Profiling in AChE-Targeted Cognitive Enhancement Research

Based on the direct comparative data by Piplani et al. (2011), the 8-amino scaffold serves as a validated weaker baseline in the dihydroquinolinone series for acetylcholinesterase inhibition. [1] Neuroscience groups investigating structure-activity relationships in cognition enhancers can procure the 8-amino isomer alongside the 6-amino isomer to establish a position-dependent activity gradient, using the 8-amino compound as a negative or low-activity control to benchmark the potency gains achieved by the 6-amino substitution pattern.

Quote Request

Request a Quote for 4(1H)-Quinolinone, 8-amino-2,3-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.